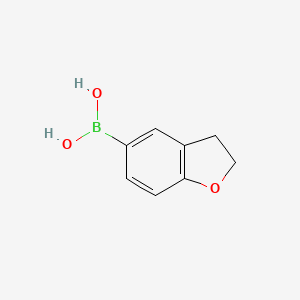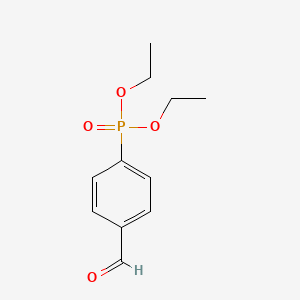
ジエチル(4-ホルミルフェニル)ホスホネート
概要
説明
Diethyl (4-formylphenyl)phosphonate, also known as DEFPP, is an organophosphonate compound that has become increasingly important in the field of biochemistry and molecular biology. It is used as a reagent for the synthesis of a variety of compounds, including peptides, proteins, and other molecules. It is also used as a catalyst for the synthesis of certain compounds, such as peptides and proteins. The compound has been used in a variety of scientific research applications, including biochemical and physiological studies. The purpose of
科学的研究の応用
加水分解と脱アルキル化
ホスフィン酸とホスホン酸は、有用な中間体および生物活性化合物であり、それらのエステルであるホスフィネートおよびホスホネートから、それぞれ加水分解または脱アルキル化によって調製することができる 。ジエチル(4-ホルミルフェニル)ホスホネートは、ホスホネートであるため、これらの反応を受けることができます。
クロスカップリング反応
ジエチル(4-ホルミルフェニル)ホスホネート (DEFP) は、アルデヒドおよびホルミル化合物のクロスカップリング反応で使用できる合成分子である 。これは、有機合成における貴重な試薬となります。
酸化還元電位の低減
DEFPは、生体分子における酸化還元電位を低下させることが示されており、その結果、反応性が向上する 。この特性は、さまざまな生化学的用途で利用できます。
抗菌作用および抗真菌作用
DEFPを含むホスホネートは、有望な抗菌作用および抗真菌作用を示している 。これは、新しい抗菌剤の開発における潜在的な用途を開きます。
地球化学的リン循環における役割
ホスホネートは、地球化学的リン循環において重要な役割を果たしている 。したがって、DEFPは、リン循環に関連する環境研究および用途に使用できる可能性があります。
メタン生成における役割
ホスホネートは、海洋におけるメタン生成にも関与している 。したがって、DEFPは、メタン生成とその気候変動への影響に関する研究に用途がある可能性があります。
Safety and Hazards
作用機序
Target of Action
Diethyl (4-formylphenyl)phosphonate, also known as 4-diethoxyphosphorylbenzaldehyde, is a synthetic molecule that has been shown to interact with various targets. One such target is the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transfer of a mycoloyl residue from one molecule of alpha,alpha-trehalose monomycolate (TMM) to another TMM .
Mode of Action
The interaction of Diethyl (4-formylphenyl)phosphonate with its targets leads to various biochemical changes. For instance, when interacting with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C, it catalyzes the transfer of a mycoloyl residue, leading to the formation of trehalose dimycolate (TDM) .
Biochemical Pathways
Diethyl (4-formylphenyl)phosphonate affects several biochemical pathways. It is involved in the cross-coupling reaction of aldehydes and formyl compounds . This compound has also been shown to reduce the redox potential in biomolecules, leading to an increase in reactivity . Furthermore, all known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .
Pharmacokinetics
It is known that this compound is a small molecule with a molecular weight of 24221 g/mol .
Result of Action
The molecular and cellular effects of Diethyl (4-formylphenyl)phosphonate’s action are diverse. Its ability to reduce the redox potential in biomolecules increases their reactivity . Moreover, its interaction with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C leads to the formation of trehalose dimycolate (TDM), a crucial component in the cell wall of Mycobacterium tuberculosis .
生化学分析
Biochemical Properties
Diethyl (4-formylphenyl)phosphonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with enzymes involved in redox reactions, where it helps to modulate the redox potential. This modulation can lead to increased reactivity of certain biomolecules, facilitating various biochemical processes. Additionally, diethyl (4-formylphenyl)phosphonate has been shown to interact with proteins that are involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of diethyl (4-formylphenyl)phosphonate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, diethyl (4-formylphenyl)phosphonate can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell function. Additionally, its impact on cell signaling pathways can result in altered cellular responses to environmental changes, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, diethyl (4-formylphenyl)phosphonate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, particularly enzymes involved in redox reactions. By binding to these enzymes, diethyl (4-formylphenyl)phosphonate can inhibit or activate their activity, leading to changes in the redox state of the cell. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (4-formylphenyl)phosphonate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to diethyl (4-formylphenyl)phosphonate has been observed to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of diethyl (4-formylphenyl)phosphonate in experimental designs .
Dosage Effects in Animal Models
The effects of diethyl (4-formylphenyl)phosphonate vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, diethyl (4-formylphenyl)phosphonate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings underscore the importance of dosage considerations in the application of diethyl (4-formylphenyl)phosphonate in biochemical research .
Metabolic Pathways
Diethyl (4-formylphenyl)phosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. This compound can influence metabolic flux by modulating the activity of key enzymes involved in redox reactions and other metabolic processes. Additionally, diethyl (4-formylphenyl)phosphonate can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, diethyl (4-formylphenyl)phosphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of diethyl (4-formylphenyl)phosphonate are critical for its activity, as they determine the concentration and availability of the compound in different cellular regions .
Subcellular Localization
The subcellular localization of diethyl (4-formylphenyl)phosphonate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, diethyl (4-formylphenyl)phosphonate may localize to the mitochondria, where it can influence mitochondrial function and redox balance. The precise localization of diethyl (4-formylphenyl)phosphonate is essential for its ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
4-diethoxyphosphorylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAWWYLJCTQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378662 | |
| Record name | Diethyl (4-formylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72436-45-4 | |
| Record name | Diethyl (4-formylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

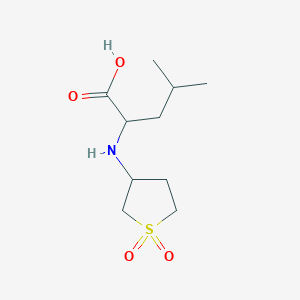
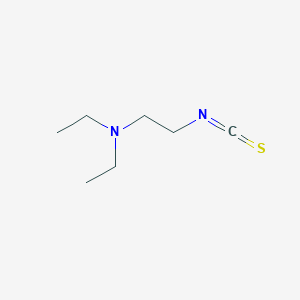
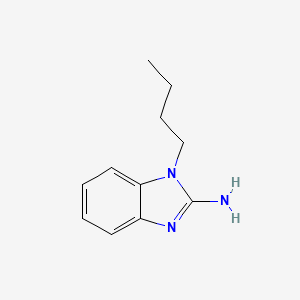


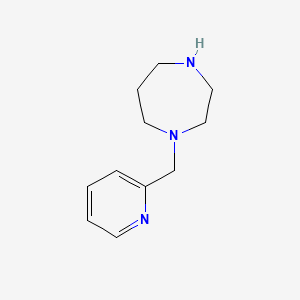
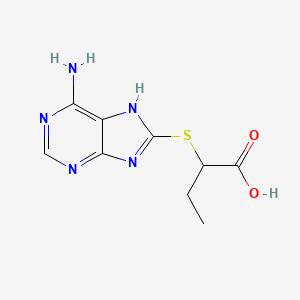
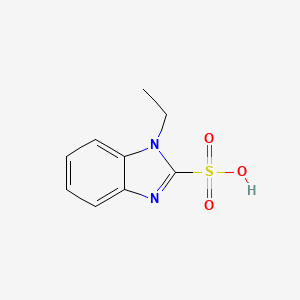
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

